METHYL 5-{(4-BROMO-2-THIENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE
Overview
Description
Dimethyl 5,5’-[(4-bromo-2-thienyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) is a complex organic compound that features a unique structure combining thiophene rings with bromine and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5,5’-[(4-bromo-2-thienyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves the condensation of thiophene derivatives under specific conditions. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further modified to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5’-[(4-bromo-2-thienyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while nucleophilic substitution of the bromine atom can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Dimethyl 5,5’-[(4-bromo-2-thienyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its derivatives may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of dimethyl 5,5’-[(4-bromo-2-thienyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings and functional groups enable it to participate in electron transfer processes, making it an effective component in organic electronic devices. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to bind to biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 3-hydroxy-2-thiophene carboxylic acid and 2-acetyl-5-bromothiophene share structural similarities with dimethyl 5,5’-[(4-bromo-2-thienyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate).
Indole Derivatives: Indole-based compounds also exhibit similar electronic properties and are used in similar applications.
Uniqueness
What sets dimethyl 5,5’-[(4-bromo-2-thienyl)methylene]bis(4-hydroxy-2-methylthiophene-3-carboxylate) apart is its combination of bromine, hydroxyl, and thiophene groups, which confer unique electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
methyl 5-[(4-bromothiophen-2-yl)-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO6S3/c1-7-11(18(23)25-3)14(21)16(28-7)13(10-5-9(20)6-27-10)17-15(22)12(8(2)29-17)19(24)26-4/h5-6,13,21-22H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCMIHRPXKCFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=CC(=CS2)Br)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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